molecular formula C14H18Cl2N2 B12073658 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride

1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride

Cat. No.: B12073658
M. Wt: 285.2 g/mol
InChI Key: JUXRICRTHIEUIH-UHFFFAOYSA-N
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Description

1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride is a pyridine-based organic compound featuring a p-tolyl (4-methylphenyl) substituent at the 5-position of the pyridine ring and an ethylamine group at the 2-position, stabilized as a dihydrochloride salt. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical research, particularly in targeting neurotransmitter receptors or enzyme systems. The dihydrochloride form enhances solubility in aqueous media, a critical factor for bioavailability in drug development.

Properties

Molecular Formula

C14H18Cl2N2

Molecular Weight

285.2 g/mol

IUPAC Name

1-[5-(4-methylphenyl)pyridin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H16N2.2ClH/c1-10-3-5-12(6-4-10)13-7-8-14(11(2)15)16-9-13;;/h3-9,11H,15H2,1-2H3;2*1H

InChI Key

JUXRICRTHIEUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride typically involves the reaction of 5-p-Tolyl-pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the product.

Industrial Production Methods: In industrial settings, the production of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride involves large-scale synthesis using advanced chemical reactors. The process includes the purification of the raw materials, precise control of reaction parameters, and efficient separation techniques to obtain the pure compound. The industrial production methods are designed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-p-Tolyl-pyridin-2-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

1-(5-Phenylpyridin-2-yl)-ethylamine hydrochloride : Differs by replacing the p-tolyl group with a phenyl ring.

1-(5-(4-Fluorophenyl)-pyridin-2-yl)-ethylamine dihydrochloride : Features a fluorophenyl substituent instead of p-tolyl.

1-(5-Benzyl-pyridin-2-yl)-ethylamine hydrochloride : Substitutes p-tolyl with a benzyl group.

Table 1: Structural Comparison

Compound Substituent at Pyridine 5-position Salt Form
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine p-Tolyl (4-methylphenyl) Dihydrochloride
1-(5-Phenylpyridin-2-yl)-ethylamine Phenyl Hydrochloride
1-(5-(4-Fluorophenyl)-pyridin-2-yl)-ethylamine 4-Fluorophenyl Dihydrochloride
Physicochemical Properties

The p-tolyl group enhances lipophilicity compared to phenyl or fluorophenyl analogs, influencing partition coefficients (logP) and membrane permeability.

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Solubility in Water (mg/mL) Melting Point (°C)
1-(5-p-Tolyl-pyridin-2-yl)-ethylamine 305.2 (dihydrochloride) 12.5 ± 0.3 215–218 (dec.)
1-(5-Phenylpyridin-2-yl)-ethylamine 245.7 (hydrochloride) 8.2 ± 0.2 198–201
1-(5-(4-Fluorophenyl)-pyridin-2-yl)-ethylamine 323.1 (dihydrochloride) 10.1 ± 0.4 205–210 (dec.)

Notes:

  • The dihydrochloride form of the target compound exhibits superior aqueous solubility compared to its hydrochloride analogs, likely due to increased ionic character .
  • The methyl group in p-tolyl marginally raises melting points relative to fluorophenyl derivatives, suggesting stronger crystal lattice interactions .
Pharmacological Activity

In vitro studies of analogous compounds highlight structure-activity relationships (SAR):

  • Target compound : Demonstrates higher affinity for serotonin receptors (5-HT₃, IC₅₀ = 12 nM) compared to phenyl-substituted analogs (IC₅₀ = 45 nM), attributed to the electron-donating methyl group enhancing π-π stacking interactions .
  • Fluorophenyl analog : Shows improved metabolic stability in hepatic microsomes (t₁/₂ = 2.1 h vs. 1.5 h for p-tolyl), likely due to reduced oxidative metabolism at the aryl ring .

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